1,3-dimethyl-5-[2-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione
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Overview
Description
1,3-Dimethyl-5-[2-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione (phew, that’s a mouthful!) is a heterocyclic compound with a complex structure. Let’s break it down:
Chemical Formula: CHFNO
Systematic Name: this compound
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps, including cyclization and functional group transformations. While I don’t have specific synthetic routes for this exact compound, similar pyrimidine derivatives are often prepared via multistep reactions involving heterocyclic intermediates.
Industrial Production: Industrial-scale production methods may vary, but they likely involve efficient and scalable processes to yield the desired compound.
Chemical Reactions Analysis
Reactivity: 1,3-Dimethyl-5-[2-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions could modify the trifluoromethyl group or other substituents.
Substitution: Substitution reactions (e.g., nucleophilic or electrophilic) may occur at different positions on the pyrimidine ring.
Common Reagents: Common reagents include oxidants (e.g., KMnO4, PCC), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines).
Major Products: The specific products depend on reaction conditions and substituents. Isolation and characterization of intermediates are crucial for understanding the reaction pathways.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.
Materials Science: It might serve as a building block for novel materials.
Agrochemicals: Its properties could be harnessed for crop protection.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, related pyrimidine derivatives include:
Hydramethylnon: A pesticide with a similar heterocyclic core.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Another compound with trifluoromethyl groups, known for its reactivity.
Imidazole-containing derivatives: These compounds exhibit diverse biological activities.
Properties
Molecular Formula |
C16H14F3N3O3 |
---|---|
Molecular Weight |
353.30 g/mol |
IUPAC Name |
1,3-dimethyl-5-[2-(trifluoromethyl)phenyl]-6,8-dihydro-5H-pyrido[2,3-d]pyrimidine-2,4,7-trione |
InChI |
InChI=1S/C16H14F3N3O3/c1-21-13-12(14(24)22(2)15(21)25)9(7-11(23)20-13)8-5-3-4-6-10(8)16(17,18)19/h3-6,9H,7H2,1-2H3,(H,20,23) |
InChI Key |
BVYIYXIMXCIUEX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC=CC=C3C(F)(F)F)C(=O)N(C1=O)C |
Origin of Product |
United States |
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